1-bromo-4-(1-chloroethenyl)benzene
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Overview
Description
1-Bromo-4-(1-chloroethenyl)benzene is an organic compound with the molecular formula C8H6BrCl It is a derivative of benzene, where a bromine atom and a 1-chloroethenyl group are substituted at the para positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(1-chloroethenyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(1-chloroethenyl)benzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where the reaction parameters are optimized for yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(1-chloroethenyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Addition Reactions: The 1-chloroethenyl group can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or ammonia in polar solvents like water or ethanol.
Addition Reactions: Electrophiles such as halogens or hydrogen halides in the presence of catalysts.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Products such as 1-hydroxy-4-(1-chloroethenyl)benzene or 1-amino-4-(1-chloroethenyl)benzene.
Addition Reactions: Products such as 1-bromo-4-(1,2-dichloroethyl)benzene.
Oxidation and Reduction Reactions: Various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
1-Bromo-4-(1-chloroethenyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Medicine: Research into its potential as a precursor for pharmaceutical compounds is ongoing.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-bromo-4-(1-chloroethenyl)benzene exerts its effects involves its interaction with various molecular targets. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The 1-chloroethenyl group can undergo addition reactions, forming new bonds and altering the compound’s chemical properties.
Comparison with Similar Compounds
1-Bromo-4-chlorobenzene: Similar structure but lacks the ethenyl group.
1-Chloro-4-bromobenzene: Isomeric form with different substitution pattern.
1-Bromo-4-(1-chloroethyl)benzene: Similar but with an ethyl group instead of an ethenyl group.
Uniqueness: 1-Bromo-4-(1-chloroethenyl)benzene is unique due to the presence of both bromine and 1-chloroethenyl groups, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for a wider range of chemical transformations and applications in various fields.
Properties
CAS No. |
41876-64-6 |
---|---|
Molecular Formula |
C8H6BrCl |
Molecular Weight |
217.5 |
Purity |
90 |
Origin of Product |
United States |
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